molecular formula C12H12O5 B2980243 Ethyl 4-(4-hydroxyphenyl)-2,4-dioxobutanoate CAS No. 39974-01-1

Ethyl 4-(4-hydroxyphenyl)-2,4-dioxobutanoate

Cat. No.: B2980243
CAS No.: 39974-01-1
M. Wt: 236.223
InChI Key: GRZUZCSOAWGWIB-UHFFFAOYSA-N
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Description

Ethyl 4-(4-hydroxyphenyl)-2,4-dioxobutanoate is a chemical compound that belongs to the class of β-keto esters. This compound is characterized by the presence of both electrophilic and nucleophilic sites, making it a versatile building block in synthetic chemistry. It is often used in the synthesis of complex medicinal compounds and has applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(4-hydroxyphenyl)-2,4-dioxobutanoate typically involves the transesterification of β-keto esters. One common method is the reaction of ethyl acetoacetate with 4-hydroxybenzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds via the formation of an enolate intermediate, which then undergoes nucleophilic addition to the aldehyde, followed by esterification to yield the final product .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. Catalysts such as 4-dimethylaminopyridine (DMAP) can be used to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(4-hydroxyphenyl)-2,4-dioxobutanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products Formed:

Scientific Research Applications

Ethyl 4-(4-hydroxyphenyl)-2,4-dioxobutanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-(4-hydroxyphenyl)-2,4-dioxobutanoate involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors involved in metabolic pathways, leading to modulation of their activity.

    Pathways Involved: It can influence pathways related to oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

Ethyl 4-(4-hydroxyphenyl)-2,4-dioxobutanoate can be compared with other similar compounds, such as:

Properties

IUPAC Name

ethyl 4-(4-hydroxyphenyl)-2,4-dioxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O5/c1-2-17-12(16)11(15)7-10(14)8-3-5-9(13)6-4-8/h3-6,13H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRZUZCSOAWGWIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC(=O)C1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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